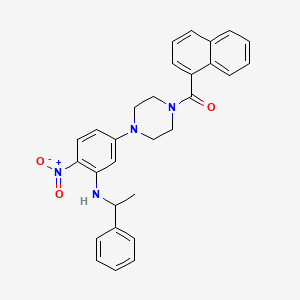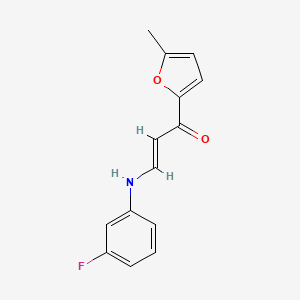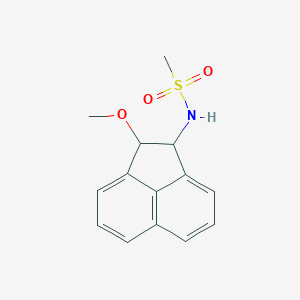![molecular formula C21H14F3N3O2S B4061436 1-Phenyl-3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B4061436.png)
1-Phenyl-3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}pyrrolidine-2,5-dione
Vue d'ensemble
Description
1-Phenyl-3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Applications De Recherche Scientifique
1-Phenyl-3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidinyl Sulfanyl Group: This step often involves nucleophilic substitution reactions where a pyrimidinyl thiol reacts with a halogenated pyrrolidine-2,5-dione derivative.
Addition of the Trifluoromethyl Group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrimidinyl or phenyl derivatives.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the pyrimidinyl sulfanyl moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.
Trifluoromethylated Pyrimidines: Compounds with similar trifluoromethyl and pyrimidinyl groups.
Uniqueness
1-Phenyl-3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}pyrrolidine-2,5-dione is unique due to the combination of its trifluoromethyl group and pyrimidinyl sulfanyl moiety, which confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
IUPAC Name |
1-phenyl-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2S/c22-21(23,24)17-11-15(13-7-3-1-4-8-13)25-20(26-17)30-16-12-18(28)27(19(16)29)14-9-5-2-6-10-14/h1-11,16H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTMCRNAHJZLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4061356.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B4061373.png)

![N-{3-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B4061387.png)
![N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4061397.png)
![6-amino-N-(4-nitrophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B4061412.png)

![3-allyl-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-4(3H)-quinazolinone](/img/structure/B4061423.png)

![1-[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B4061444.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4061452.png)

![3,4-dimethoxy-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4061473.png)
![N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]propanamide](/img/structure/B4061487.png)
